2-(3,5-dimethyl-4-propyl-1H-pyrazol-1-yl)pyridin-3-amine
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Overview
Description
2-(3,5-dimethyl-4-propyl-1H-pyrazol-1-yl)pyridin-3-amine is a chemical compound that belongs to the class of pyrazole derivatives
Mechanism of Action
Target of Action
Similar compounds have been reported to target enzymes like acetylcholinesterase (ache) and monoamine oxidase (mao), which are known targets for neurodegenerative disorders .
Mode of Action
It’s worth noting that compounds with similar structures have shown potential in binding to the active site of cholinesterase enzymes (ache and bche), suggesting a selective inhibition potential . This implies that these compounds might interact with their targets, leading to changes in the normal functioning of these enzymes.
Biochemical Pathways
It’s known that inhibition of ache and mao can affect various biochemical pathways, including the cholinergic and monoaminergic pathways, respectively . These pathways are crucial for various neurological functions, and their disruption can lead to a variety of downstream effects.
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
This could potentially have neuroprotective effects, particularly in the context of neurodegenerative disorders .
Action Environment
Factors such as the molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion can significantly influence the catalytic activities of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-4-propyl-1H-pyrazol-1-yl)pyridin-3-amine typically involves the reaction of 3,5-dimethyl-4-propyl-1H-pyrazole with a suitable pyridine derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-4-propyl-1H-pyrazol-1-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
2-(3,5-dimethyl-4-propyl-1H-pyrazol-1-yl)pyridin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-dimethyl-4-propyl-1H-pyrazol-1-yl)-3-oxopropanenitrile
- 2-(3,5-dimethyl-4-propyl-1H-pyrazol-1-yl)-3-nitropyridine
Uniqueness
Compared to similar compounds, 2-(3,5-dimethyl-4-propyl-1H-pyrazol-1-yl)pyridin-3-amine may exhibit unique properties such as higher stability, specific biological activities, or improved reactivity in certain chemical reactions. These unique characteristics make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(3,5-dimethyl-4-propylpyrazol-1-yl)pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4/c1-4-6-11-9(2)16-17(10(11)3)13-12(14)7-5-8-15-13/h5,7-8H,4,6,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAINLTYVFTSOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N(N=C1C)C2=C(C=CC=N2)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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